Cas no 23602-64-4 (2-Hydroxy-3-iodobenzaldehyde)

2-Hydroxy-3-iodobenzaldehyde is a halogenated aromatic aldehyde featuring both hydroxyl and iodo substituents on the benzene ring. This compound is particularly valuable in organic synthesis as a versatile intermediate, enabling selective functionalization due to the reactivity of the aldehyde group and the ortho-positioned hydroxyl and iodine moieties. Its structure facilitates applications in cross-coupling reactions, such as Suzuki or Sonogashira couplings, where the iodine serves as a leaving group. Additionally, the hydroxyl group enhances chelation potential, making it useful in metal-catalyzed transformations. The compound’s well-defined reactivity profile and stability under standard conditions make it a practical choice for constructing complex heterocyclic and pharmaceutical scaffolds.
2-Hydroxy-3-iodobenzaldehyde structure
2-Hydroxy-3-iodobenzaldehyde structure
Product Name:2-Hydroxy-3-iodobenzaldehyde
CAS No:23602-64-4
MF:C7H5IO2
MW:248.017874479294
MDL:MFCD13180433
CID:52333
PubChem ID:15209920
Update Time:2025-05-22

2-Hydroxy-3-iodobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-Hydroxy-3-iodobenzaldehyde
    • 3-Iodo-2-hydroxybenzaldehyde
    • 2-formyl-3-iodophenol
    • 2-hydroxy-3-iodo-benzaldehyde
    • 2-Hydroxy-3-jod-benzaldehyd
    • 3-iodanyl-2-oxidanyl-benzaldehyde
    • 3-iodosalicylaldehyde
    • 3-Iod-salicylaldehyd
    • Benzaldehyde,2-hydroxy-3-iodo
    • MFCD13180433
    • DTXSID90570060
    • CS-0097727
    • MB12368
    • A816794
    • FT-0653354
    • 2-hydroxy-3-iodo benzaldehyde
    • AMY37718
    • W-206834
    • AS-40361
    • SCHEMBL172768
    • AKOS015889827
    • Benzaldehyde, 2-hydroxy-3-iodo-
    • SY108270
    • 3-iodo-2-hydroxy-benzaldehyde
    • HWJJTWWMMHEEAK-UHFFFAOYSA-N
    • 23602-64-4
    • MDL: MFCD13180433
    • Inchi: 1S/C7H5IO2/c8-6-3-1-2-5(4-9)7(6)10/h1-4,10H
    • InChI Key: HWJJTWWMMHEEAK-UHFFFAOYSA-N
    • SMILES: IC1=CC=CC(C=O)=C1O

Computed Properties

  • Exact Mass: 247.93300
  • Monoisotopic Mass: 247.93343g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 127
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 2.039
  • Melting Point: 69-71 ºC
  • Boiling Point: 216 ºC
  • Flash Point: 84 ºC
  • Refractive Index: 1.715
  • PSA: 37.30000
  • LogP: 1.80930

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2-Hydroxy-3-iodobenzaldehyde Production Method

2-Hydroxy-3-iodobenzaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:23602-64-4)2-Hydroxy-3-iodobenzaldehyde
Order Number:A816794
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:08
Price ($):370.0
Email:sales@amadischem.com

Additional information on 2-Hydroxy-3-iodobenzaldehyde

Recent Advances in the Application of 2-Hydroxy-3-iodobenzaldehyde (CAS: 23602-64-4) in Chemical Biology and Pharmaceutical Research

2-Hydroxy-3-iodobenzaldehyde (CAS: 23602-64-4) is a halogenated aromatic aldehyde that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a crucial building block in the synthesis of various bioactive molecules, including inhibitors, probes, and drug candidates. Recent studies have explored its utility in medicinal chemistry, particularly in the development of novel therapeutic agents targeting infectious diseases, cancer, and neurological disorders.

One of the most notable advancements involves the use of 2-Hydroxy-3-iodobenzaldehyde as a key intermediate in the synthesis of Schiff base ligands. These ligands have demonstrated potent antimicrobial and anticancer activities, as evidenced by recent in vitro and in vivo studies. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* reported the synthesis of a series of Schiff base derivatives using 2-Hydroxy-3-iodobenzaldehyde, which exhibited remarkable efficacy against multidrug-resistant bacterial strains, including MRSA and ESBL-producing Escherichia coli.

In addition to its antimicrobial properties, 2-Hydroxy-3-iodobenzaldehyde has been employed in the design of fluorescent probes for detecting reactive oxygen species (ROS) in cellular environments. A 2024 study in *Chemical Communications* highlighted the development of a highly selective probe based on this compound, enabling real-time monitoring of ROS levels in cancer cells. This breakthrough has significant implications for understanding oxidative stress-related pathologies and evaluating the efficacy of antioxidant therapies.

Furthermore, the compound's role in metal-catalyzed cross-coupling reactions has been extensively investigated. Recent research published in *Organic Letters* demonstrated its utility in palladium-catalyzed Suzuki-Miyaura couplings, facilitating the efficient synthesis of biaryl derivatives with potential applications in drug discovery. The study underscored the compound's stability and reactivity under mild conditions, making it a valuable tool for synthetic chemists.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 2-Hydroxy-3-iodobenzaldehyde. Future research directions may focus on structural modifications to enhance bioavailability and reduce off-target effects. Overall, the continued exploration of this compound holds great promise for advancing both chemical biology and pharmaceutical sciences.

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Amadis Chemical Company Limited
(CAS:23602-64-4)2-Hydroxy-3-iodobenzaldehyde
A816794
Purity:99%
Quantity:5g
Price ($):370.0
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